Rose bengal sodium i-125
Description
Historical Evolution of Rose Bengal as an Investigative Tool in Radiopharmaceutical Sciences
Originally synthesized in 1882, Rose Bengal (4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein) began its journey as a wool dye. wikipedia.orgnih.gov Its vibrant red hue and unique chemical structure soon led to its adoption in various scientific and medical fields. In the early 20th century, it was repurposed as a biological stain, notably for identifying damaged corneal cells in ophthalmology and as a measure of liver function. nih.gov
The advent of nuclear medicine in the mid-20th century marked a pivotal moment for Rose Bengal. Recognizing its preferential uptake by the liver, researchers began to explore its potential as a radiopharmaceutical. By incorporating a radioactive isotope of iodine, specifically Iodine-131 (¹³¹I), scientists developed a powerful new tool for hepatobiliary imaging. nih.gov This radioiodinated version of Rose Bengal allowed for the non-invasive assessment of liver function and bile duct patency, becoming a cornerstone of nuclear medicine diagnostics for several decades. nih.govmdpi.com
The development of methods for radioiodination was crucial. Early techniques required high temperatures and long reaction times. nih.gov However, subsequent innovations allowed for the rapid and efficient labeling of Rose Bengal with iodine isotopes at room temperature, making its preparation more practical for clinical and research use. nih.govosti.gov As newer imaging modalities emerged, the diagnostic use of radioiodinated Rose Bengal declined, but its story was far from over. The compound's inherent properties as a photosensitizer and its selective uptake in certain tissues paved the way for its re-emergence as a valuable tool in preclinical research, particularly with the isotope Iodine-125 (B85253) (¹²⁵I).
Foundational Research Contributions of Radioiodinated Rose Bengal as a Preclinical Probe
The initial preclinical research on radioiodinated Rose Bengal was instrumental in establishing its utility and understanding its biological behavior. These early studies, primarily in animal models, laid the groundwork for its later clinical applications in liver function assessment.
Researchers discovered that following intravenous administration, radioiodinated Rose Bengal is rapidly taken up by hepatocytes and subsequently excreted into the bile. This hepatobiliary transit could be monitored externally using a scintillation camera, providing dynamic information about liver function. Preclinical studies were vital in correlating the clearance rate of the radiotracer from the blood and its appearance in the gallbladder and intestines with the health of the liver.
These foundational investigations demonstrated that in models of liver damage or biliary obstruction, the clearance of radioiodinated Rose Bengal was significantly delayed. This ability to differentiate between normal and pathological states in a non-invasive manner was a significant advancement in experimental hepatology. The data gathered from these preclinical models were essential for establishing the diagnostic criteria later used in human studies.
Foundational Preclinical Studies of Radioiodinated Rose Bengal
| Research Focus | Key Findings | Significance |
|---|---|---|
| Hepatobiliary Function | Demonstrated rapid uptake by hepatocytes and excretion into bile in healthy animal models. | Established the mechanism for its use as a liver function agent. |
| Liver Pathology Models | Showed delayed clearance in animal models with induced liver damage or biliary obstruction. | Validated its utility as a diagnostic probe for liver disease. |
| Radioiodination Techniques | Development of room-temperature labeling methods. nih.govosti.gov | Increased the accessibility and ease of preparation for research. |
| Cellular Uptake Mechanisms | Studies began to elucidate the specific transporters involved in hepatic uptake. | Provided a deeper understanding of its biological interactions. |
Current Research Landscape and Unaddressed Questions in Rose Bengal Sodium I-125 Studies
In recent years, the focus of Rose Bengal research has shifted dramatically from diagnostics to therapeutics and mechanistic studies. The compound's ability to generate reactive oxygen species (ROS), such as singlet oxygen, upon exposure to light has made it a potent photosensitizer for photodynamic therapy (PDT). nih.govnih.gov In this context, this compound serves as a valuable research tool. The radioactive ¹²⁵I tag allows for precise quantification and tracking of the photosensitizer within tissues and cells in preclinical cancer models, helping to optimize PDT protocols.
Current investigations are exploring the use of Rose Bengal in treating various cancers, including melanoma and breast cancer, where its formulation, known as PV-10, is injected directly into tumors. wikipedia.orgbiospace.com Research has shown that Rose Bengal is selectively taken up by tumor cells, and upon activation (either by light in PDT or through other mechanisms), it induces cell death through apoptosis and necrosis. nih.gov Furthermore, emerging evidence suggests that this localized cell death can trigger a systemic anti-tumor immune response, leading to the regression of untreated tumors at distant sites. nih.gov
Nanotechnology has also entered the fray, with researchers encapsulating Rose Bengal within nanoparticles to improve its solubility, stability, and tumor-targeting capabilities. nih.govnih.gov These nanocarriers can enhance the efficacy of PDT and potentially reduce side effects. nih.gov
Despite these advancements, several questions remain:
Mechanism of Immune Activation: The precise molecular pathways by which Rose Bengal-induced tumor cell death stimulates a systemic T-cell mediated immune response are not fully understood. nih.gov
Tumor Selectivity: While Rose Bengal shows preferential accumulation in cancer cells, the exact mechanisms governing this selectivity require further elucidation. nih.gov
Role of Radioiodination in Therapy: The impact of the iodine isotopes themselves on the therapeutic efficacy of Rose Bengal, beyond their use as tracers, is an area of ongoing investigation.
Optimizing Delivery: Further research is needed to develop the most effective delivery systems, whether through direct injection, nanoparticles, or other novel carriers, to maximize therapeutic benefit across different tumor types. nih.govkcl.ac.uk
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H2Cl4I4Na2O5 |
|---|---|
Molecular Weight |
1013.6 g/mol |
IUPAC Name |
disodium;2-[2,7-bis(125I)(iodanyl)-4,5-diiodo-3-oxido-6-oxoxanthen-9-yl]-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2;; |
InChI Key |
UWBXIFCTIZXXLS-GNOWZSGOSA-L |
Isomeric SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])I)I)[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Radiochemical Synthesis and Physicochemical Characterization for Research Applications
Methodologies for Iodine-125 (B85253) Radiolabeling of Rose Bengal for Experimental Use
The synthesis of Rose bengal sodium I-125 for research applications primarily involves the incorporation of the radionuclide iodine-125 into the stable Rose Bengal molecule. This process, known as radioiodination, can be achieved through various techniques, with direct iodination and isotopic exchange being prominent methods.
Direct Iodination Techniques and Optimizations
Direct iodination involves the introduction of radioactive iodine into the Rose Bengal structure. One effective method utilizes an acidified ethanol (B145695) solvent and a potassium iodate (B108269) oxidant. nih.govsnmjournals.org This approach allows for the radioiodination of purified Rose Bengal at room temperature within a remarkably short time frame of 15 minutes, achieving chemical yields between 93% and 97%. nih.govsnmjournals.org A key advantage of this technique is the minimization of radiochemical impurities, which often eliminates the need for subsequent purification steps. nih.gov The reaction's efficiency is dependent on the absence of reducing agents in the radioactive iodide solution, as they can inhibit the oxidative action of potassium iodate and lead to lower labeling yields. snmjournals.org
To streamline the process for research applications, a "cold-kit" formulation has been developed. nih.gov This involves the preparation of tablets containing purified Rose Bengal and potassium iodate. snmjournals.org This method simplifies the procedure by reducing the required amount of ethanol and eliminating precipitation and washing steps, consistently yielding labeled Rose Bengal in the range of 93% to 97%. snmjournals.org Research has shown that conducting the reaction at room temperature (20°C) is optimal, as higher temperatures (e.g., 92°C in a boiling water bath) can lead to the chemical breakdown of the Rose Bengal molecule. snmjournals.org
Considerations for Isotopic Exchange and Labeling Efficiency
Isotopic exchange represents another significant pathway for radiolabeling Rose Bengal. This method involves the exchange of a stable iodine atom already present in the Rose Bengal molecule with a radioactive iodine-125 atom. Studies have explored various conditions to optimize this exchange reaction.
One approach involves an exchange reaction in a 96% ethanol-ether mixture, which helps to prevent the degradation of Rose Bengal into less halogenated forms. akjournals.com Another established method uses an acetate (B1210297) buffer medium, which has been found to provide good results in terms of both yield and radiochemical purity. akjournals.com By heating commercial Rose Bengal with Na¹³¹I in an aqueous acetate buffer at 80°C for 12 hours, yields of approximately 80% have been achieved. akjournals.com However, the purity of the final product is highly dependent on the purity of the initial Rose Bengal, as commercial preparations can contain multiple components, leading to variable exchange rates of 50-80%. akjournals.com
To improve labeling efficiency, purification of the starting Rose Bengal material is often necessary. snmjournals.orgakjournals.com Techniques like adsorption chromatography can be employed to purify the commercial dye before labeling. akjournals.com By using purified Rose Bengal, a mild exchange reaction in an organic medium can achieve a radiochemical yield of over 97% within 30 to 60 minutes. akjournals.com The molar ratio of iodine to Rose Bengal is a critical parameter; a maximum yield of 97% was obtained at a molar ratio of 0.2 µmole of I₂ per 1 µmole of Rose Bengal. akjournals.com
Assessment of Radiochemical Purity and Stability in Research Formulations
Ensuring the high quality of this compound for research is paramount and involves rigorous assessment of its radiochemical purity and stability.
Chromatographic Techniques for Purity Determination in Experimental Batches
Chromatographic methods are the cornerstone for determining the radiochemical purity of experimental batches of Iodine-125 labeled Rose Bengal. Thin-layer chromatography (TLC) is a widely used, rapid, and inexpensive technique. akjournals.com For instance, a TLC method using silica (B1680970) gel plates and a solvent system of chloroform (B151607) and formic acid (87:13) can effectively separate Rose Bengal from its impurities. akjournals.com The radiochemical purity of the labeled compound can then be quantitatively estimated using a TLC scanner. akjournals.com This method has been shown to produce a final product with a radiochemical purity exceeding 96%. akjournals.com
High-performance liquid chromatography (HPLC) is another powerful analytical tool for assessing purity, offering high resolution and sensitivity. researchgate.net While specific HPLC methods for this compound are not detailed in the provided context, it is a standard technique in radiopharmaceutical quality control for separating and quantifying the desired radiolabeled compound from any impurities. researchgate.net
Evaluation of In Vitro and In Vivo Radiostability in Biological Media
The stability of the radiolabel is crucial for the reliability of research findings. The evaluation of in vitro stability often involves incubating the radiotracer in relevant biological media, such as plasma or serum, at physiological temperatures and monitoring for any release of free iodine-125 over time. For example, studies have shown that after 24 hours of incubation, iodine-125 remained intact on gold nanorods conjugated with Rose Bengal, indicating good stability. researchgate.net
In vivo stability is assessed through biodistribution studies in animal models. science.gov These studies track the distribution and clearance of the radiotracer in various organs and tissues over time. science.gov The detection of free iodine-125 in tissues where it would not normally accumulate, such as the thyroid, can indicate in vivo deiodination of the radiolabeled compound. nih.gov For instance, in vivo imaging studies with other iodine-125 labeled compounds have been used to assess their biodistribution and target specificity. science.gov
Advancements in Quality Control Methodologies for Research-Grade Radiotracers
The field of radiopharmaceutical sciences is continually advancing its quality control (QC) methodologies to ensure the safety and efficacy of radiotracers for both preclinical and clinical research. acs.orgnih.gov For research-grade radiotracers like this compound, while full GMP (Good Manufacturing Practice) compliance as required for human use may not be mandatory, robust QC is essential for the credibility and reproducibility of experimental results. acs.orgdjpc.eu
Key QC analyses for research-grade tracers include the identification of byproducts and a thorough evaluation of radiochemical purity. acs.org Modern QC processes emphasize the importance of establishing standardized, peer-reviewed testing protocols. nih.gov This includes not only chromatographic purity checks but also ensuring the absence of chemical and radionuclidic impurities that could interfere with the research findings. researchgate.net The development of automated synthesis and QC systems is also a significant advancement, helping to ensure consistency and reliability between batches. nih.gov Furthermore, the quality assurance of the starting materials, such as the Rose Bengal dye itself, is recognized as a critical factor influencing the final product's purity and performance. akjournals.comakjournals.com
| Parameter | Direct Iodination (Optimized) | Isotopic Exchange (Improved) |
| Reagents | Purified Rose Bengal, Acidified Ethanol, Potassium Iodate | Purified Rose Bengal, Organic Medium (e.g., ethanol-ether) |
| Reaction Time | ~15 minutes | 30-60 minutes |
| Temperature | Room Temperature (20°C) | Varies (e.g., room temp to 100°C) |
| Chemical/Radiochemical Yield | 93-97% | >97% |
| Purification | Often not required | Pre-purification of Rose Bengal recommended |
Investigative Applications of Rose Bengal Sodium I 125 in Preclinical Models and in Vitro Systems
Elucidation of Hepatic and Biliary Transport Mechanisms in Research Models
The radiolabeled compound Rose Bengal Sodium I-125 has been instrumental in preclinical research to unravel the complex mechanisms of how the liver and biliary system handle various substances. Its distinct properties allow for detailed investigation into hepatic uptake, processing, and excretion.
Preclinical In Vivo Studies of Hepatic Uptake and Biliary Excretion Kinetics
Preclinical studies in animal models, such as rats and rabbits, have been crucial in characterizing the pharmacokinetics of this compound. These studies typically involve administering the compound and then monitoring its concentration in blood, liver, and bile over time. This data allows researchers to calculate key kinetic parameters, including the rates of uptake into liver cells (hepatocytes), return to the bloodstream (efflux), and excretion into the bile. nih.gov
In one such study using perfused rabbit livers, researchers were able to estimate the unidirectional rate constants for these processes by employing a distributed model of hepatic transport. nih.gov This type of modeling is essential for understanding how the liver efficiently clears substances from the blood. The findings from these in vivo studies have demonstrated that Rose Bengal has a hepato-biliary transport route that is distinct from other organic anions like bromosulphophthalein and indocyanine green. nih.gov
Species variation in the biliary excretion of Rose Bengal has also been observed. The biological half-life for excretion into the bile is similar in rats and rabbits (around 30 minutes), shorter in guinea pigs (17 minutes), and longer in dogs (46 minutes). researchgate.net
Interactive Data Table: Preclinical In Vivo Studies of this compound
| Animal Model | Key Findings | Kinetic Parameters Measured | Reference |
| Perfused Rabbit Liver | The influx rate constant was dependent on albumin concentration, while the efflux and excretion constants were not. nih.gov | Influx, efflux, and biliary excretion rate constants. nih.gov | nih.gov |
| Rat | Pharmacokinetics and biliary excretion were unaltered in models of acute and chronic renal failure. nih.gov | Pharmacokinetics, biliary excretion. nih.gov | nih.gov |
| Various (Rat, Rabbit, Guinea Pig, Dog) | Species differences in the biological half-life of biliary excretion were observed. researchgate.net | Biological half-life of biliary excretion. researchgate.net | researchgate.net |
Research into Hepatocyte-Specific Transport Proteins and Pathways
Research has delved into the specific proteins and pathways responsible for the transport of this compound across the hepatocyte membrane. The cellular uptake of Rose Bengal is not a simple process of passive diffusion; it is mediated by specific transporter proteins. nih.gov The organic anion-transporting polypeptides (OATPs) are a key family of transporters involved in the uptake of a wide range of drugs and endogenous compounds into the liver. nih.gov Studies have indicated that OATP1B1 and OATP1B3 are crucial for the cellular uptake of Rose Bengal. nih.gov
Furthermore, research using different cell lines has shown significant differences in Rose Bengal uptake, which correlates with the expression levels of OATP transporters. nih.gov The use of specific inhibitors of these transporters has confirmed their critical role in the internalization of the compound. nih.gov While the uptake is facilitated by transporters, the anionic nature of Rose Bengal prevents it from spontaneously crossing the lipid bilayer of the cell membrane. nih.govresearchgate.net
In addition to uptake transporters, efflux transporters also play a role. The multidrug resistance-associated protein 1 (MRP1) has been implicated in the reduced intracellular accumulation of Rose Bengal in certain cell lines. mdpi.com
Modeling of Bile Flow Dynamics and Radiotracer Excretion in Animal Systems
The use of this compound has been pivotal in developing and validating mathematical models of bile flow dynamics. nih.gov By tracking the movement of this radiotracer from the blood, into the liver, and out into the bile, researchers can gain a quantitative understanding of the biliary excretion process. These models are essential for predicting how the liver will handle other substances and for studying the effects of liver diseases on biliary function.
The fact that the biliary excretion constant of Rose Bengal was found to be independent of the perfusate albumin concentration in perfused liver studies serves as a validation for the distributed models used to analyze its transport. nih.gov This independence suggests that the model accurately represents the physiological processes involved. These modeling approaches, combined with experimental data, provide a powerful tool for investigating the intricate mechanisms of hepatobiliary transport.
Cellular and Subcellular Interaction Research
In vitro studies using cell cultures have provided a deeper understanding of how this compound interacts with cells at the molecular level, including how it enters cells and where it localizes within them.
In Vitro Investigations of Cellular Internalization Mechanisms
In vitro studies have confirmed that the cellular uptake of Rose Bengal is an active process, often inefficient without a carrier, and is mediated by specific transporters rather than passive diffusion. nih.govnih.govmdpi.com Because of its anionic nature at physiological pH, Rose Bengal does not readily cross cell membranes on its own. researchgate.netuea.ac.uk
Research has shown that the internalization of Rose Bengal can be significantly influenced by the cellular environment. For instance, short-term amino acid starvation has been shown to increase the uptake of Rose Bengal in human astrocytoma cells. nih.gov The efficiency of uptake also varies between different cell types, with some cancer cell lines demonstrating higher internalization rates compared to normal cells. nih.govmdpi.com
The mechanism of internalization can also be influenced by how the Rose Bengal is delivered. When encapsulated in nanoparticles, the uptake by cancer cells has been shown to be greater than that of a free solution of Rose Bengal. researchgate.net
Interactive Data Table: In Vitro Cellular Uptake of Rose Bengal
| Cell Line | Key Findings on Internalization | Method of Delivery | Reference |
| Liver and Intestinal Cell Lines | Uptake is mediated by OATP1B1/1B3 transporters. nih.gov | Free solution | nih.gov |
| Human Astrocytoma Cells | Amino acid starvation enhances uptake. nih.gov | Free solution | nih.gov |
| Triple-Negative Breast Cancer Cells (MDA-MB-231) | Encapsulation in chitosan (B1678972) nanoparticles increased uptake compared to free solution. researchgate.net | Nanoparticles | researchgate.net |
| Human Colon Adenocarcinoma Cells (HT-29) | Encapsulation in non-polymeric nanogels improved cellular uptake. uea.ac.uk | Nanogels | uea.ac.uk |
Subcellular Localization Studies, Emphasizing Lysosomal Accumulation
Once inside the cell, this compound does not distribute uniformly. A significant body of research points to its accumulation within specific subcellular compartments, most notably the lysosomes. uea.ac.ukprovectusbio.com
Confocal microscopy studies have visualized the subcellular distribution of Rose Bengal, showing its localization within the cytoplasm and, in some cell types like melanoma cells, a distinct accumulation in lysosomes. uea.ac.ukacs.org This lysosomal accumulation is a key aspect of its mechanism of action in certain therapeutic applications. The destabilization of lysosomes following Rose Bengal uptake can trigger cell death pathways. provectusbio.com
In some instances, particularly when complexed with low-density lipoproteins, Rose Bengal has been observed in highly fluorescent endosomes, which are vesicles involved in the endocytic pathway that can mature into lysosomes. researchgate.net Other studies have noted its localization within cellular membranes, with exclusion from the cell nucleus. provectusbio.com
Comparative Analysis of Differential Cellular Uptake in Various Research Cell Lines
The uptake of Rose Bengal (RB) by cells is a critical factor in its efficacy as a photosensitizer in preclinical research. Studies have shown that the cellular internalization of RB is not uniform across all cell types and is significantly influenced by the expression of specific membrane transporters. The organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, have been identified as crucial for the cellular uptake of RB. nih.gov This is because RB, being a negatively charged molecule, does not readily cross the lipid bilayer of cell membranes via passive diffusion. nih.gov
Research comparing different cell lines has demonstrated a direct correlation between the expression levels of OATP transporters and the amount of intracellular RB accumulation. For instance, liver cell lines, which naturally express high levels of OATPs, exhibit significantly greater uptake of RB compared to intestinal cell lines with lower OATP expression. nih.gov The use of pharmacological inhibitors specific to OATPs has further confirmed their role in mediating RB transport into cells. nih.gov
Furthermore, a differential uptake pattern has been observed between cancerous and non-cancerous cell lines. Some studies suggest that certain cancer cells exhibit higher uptake of RB compared to their normal counterparts. tandfonline.com For example, AGS gastric cancer cells showed greater growth inhibition in response to RB than non-malignant 3T3 fibroblast cells, suggesting a degree of cell-specific activity. tandfonline.comresearchgate.net However, the exact mechanisms behind this preferential uptake are still under investigation and may be linked to altered transporter expression in malignant cells. researchgate.net In contrast, other research indicates that the hydrophilic nature of RB can limit its passive diffusion into cancer cells, which may have slower transport systems for such molecules compared to normal cells. nih.gov
Below is a data table summarizing the differential uptake of Rose Bengal in various cell lines based on preclinical research findings.
| Cell Line Type | Key Findings | References |
| Liver Cell Lines | Significantly higher uptake of Rose Bengal due to high expression of OATP transporters. | nih.gov |
| Intestinal Cell Lines | Lower uptake of Rose Bengal compared to liver cells, correlating with lower OATP expression. | nih.gov |
| AGS Gastric Cancer Cells | Showed greater growth inhibition from Rose Bengal compared to non-malignant 3T3 cells. | tandfonline.comresearchgate.net |
| Triple-Negative Breast Cancer Cells (MDA-MB-231) | Encapsulated Rose Bengal showed enhanced uptake and phototoxicity compared to free RB solution. researchgate.netmdpi.comdntb.gov.ua | researchgate.netmdpi.comdntb.gov.ua |
| Human Corneal-Limbal Epithelial (HCLE) Cells | Differentiated, stratified cells expressing MUC16 on their apical surface excluded the Rose Bengal dye. arvojournals.org | arvojournals.org |
| Human Corneal Fibroblasts | Readily stained with Rose Bengal, indicating uptake in cells lacking specific mucin expression. arvojournals.org | arvojournals.org |
Exploration in Preclinical Disease Models and Experimental Diagnostics
This compound has a historical application as a diagnostic agent for assessing liver function. provectusbio.comnih.gov Its utility in preclinical animal models stems from its hepatic uptake and subsequent biliary excretion, which can be monitored to evaluate liver health and pathology. nih.gov In animal models of liver disease, the clearance rate of Rose Bengal from the bloodstream and its accumulation in the liver and bile provide valuable data on hepatocellular function and biliary tract patency. core.ac.uk Studies in analbuminemic mutant rats have shown that albumin is not essential for the protein-mediated hepatic uptake of Rose Bengal, indicating a robust transport mechanism. nih.gov This characteristic makes it a reliable tracer for investigating liver function even in models with altered plasma protein profiles.
The potential of Rose Bengal as a tumor-targeting agent in preclinical oncology has been extensively investigated, particularly in the context of photodynamic therapy (PDT). provectusbio.comnih.gov While RB itself may not be inherently selective for cancer cells, its preferential accumulation has been observed in certain tumor models. mdpi.com For instance, intralesional injection of a 10% Rose Bengal solution (PV-10) in a B16 melanoma mouse model induced tumor-specific immune responses and reduced lung metastases. medchemexpress.com
The mechanism for this apparent tumor targeting is multifaceted. Some cancer cells exhibit increased uptake of RB, potentially due to the overexpression of OATP transporters. nih.govtandfonline.com Furthermore, the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue more than in normal tissues, can contribute to the localization of RB formulations in tumors. mdpi.com Research has also demonstrated that topical formulations of RB can selectively deliver the photosensitizer to the epidermis, suggesting its potential for treating skin cancers with minimal effects on normal skin. provectusbio.com
The following table presents findings from various preclinical oncology models using Rose Bengal.
| Preclinical Model | Key Research Findings | References |
| B16 Melanoma Mouse Model | Intralesional injection of PV-10 (10% Rose Bengal) induced tumor-specific immune responses and reduced lung metastases. | medchemexpress.com |
| Murine Breast 4T1 Cancer Cells | Nanoparticle-encapsulated Rose Bengal showed significant cytotoxicity upon irradiation. | nih.gov |
| Hepa1-6 Tumor-Bearing Mice | Nanoparticle-co-loaded Rose Bengal resulted in a 90% tumor inhibitory ratio after PDT. | nih.gov |
| A2780 Human Ovarian Carcinoma Xenograft | Nanoparticle-delivered Rose Bengal in combination with a platinum prodrug demonstrated significant cell viability decrease upon irradiation. | nih.gov |
| TT-Tumor Xenograft Mouse Model | Targeted nanoparticle delivery of Rose Bengal led to a 90% decrease in cell viability after near-infrared irradiation. mdpi.com | mdpi.com |
To overcome limitations such as hydrophilicity and non-specific distribution, Rose Bengal has been conjugated with various nanoparticles to create novel research probes with enhanced delivery capabilities. provectusbio.comnih.govnih.gov These nanocarriers can improve the solubility and stability of RB, facilitate targeted delivery to tumor tissues, and enhance its photodynamic efficacy.
Several types of nanoparticles have been explored for this purpose, including:
Mesoporous Silica (B1680970) Nanoparticles (MSNs): Loading RB into MSNs has been shown to increase its photodynamic activity and photostability. experimentalbiomedicalresearch.com
Chitosan Nanoparticles: Encapsulating RB in chitosan nanoparticles has demonstrated enhanced cytotoxicity in triple-negative breast cancer cells compared to free RB, even at low laser power. researchgate.netmdpi.comdntb.gov.ua
Upconversion Nanoparticles (UCNPs): These nanoparticles can absorb near-infrared light, which has better tissue penetration, and convert it to visible light to activate RB. This approach has shown promise in deeper tumor treatment. nih.govmdpi.com
Janus Silica Nanoparticles: These particles with two distinct faces can be functionalized to enhance the interaction of RB with oxygen, thereby improving singlet oxygen generation. rptu.de
Polyamidoamine (PAMAM) Dendrimers: These nanoscaled structures can efficiently encapsulate RB, leading to controlled release and reduced dark toxicity. nih.gov
Lanthanide-based Nanoparticles: Conjugation with lanthanide-based nanoparticles like AGuIX has been explored for FRET-mediated X-ray induced PDT, aiming to treat deep-seated tumors. mdpi.com
These nanoparticle-based systems often leverage the EPR effect for passive tumor targeting. mdpi.com Additionally, the surface of these nanoparticles can be functionalized with targeting ligands, such as hyaluronic acid which recognizes the CD44 receptor overexpressed on some cancer cells, to achieve active targeting and further improve specificity. nih.gov
Mechanistic Insights into Biological Activity in Experimental Settings
The biological activity of Rose Bengal in experimental settings is primarily attributed to its function as a photosensitizer and, to a lesser extent, a sonosensitizer. Upon activation by light (photochemical) or ultrasound (sonochemical), RB can induce cellular damage through the generation of reactive oxygen species (ROS). arvojournals.orgprovectusbio.comnih.govmedchemexpress.commdpi.comdntb.gov.uaresearchgate.netedinst.comamegroups.org
Photochemical Mechanisms:
The predominant photochemical mechanism involves the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. provectusbio.comnih.gov When Rose Bengal absorbs light, it transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. edinst.com This excited triplet state of RB can transfer its energy to ground-state molecular oxygen (³O₂), converting it to singlet oxygen (¹O₂). provectusbio.comedinst.com This is known as a Type II photochemical reaction. nih.gov Singlet oxygen can then react with and damage various cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. researchgate.net The singlet oxygen quantum yield of Rose Bengal is high, indicating its efficiency in this process. nih.govprovectusbio.com
In addition to singlet oxygen, other reactive oxygen species can be generated through Type I photochemical reactions, where the excited photosensitizer reacts directly with a substrate to produce radical ions, which can then interact with oxygen to form superoxide (B77818) anions and hydroxyl radicals. nih.gov
The generation of ROS by photoactivated Rose Bengal has been confirmed in numerous in vitro studies. For example, the use of 1,3-Diphenylisobenzofuran (DPBF), a chemical probe for singlet oxygen, has demonstrated increased ¹O₂ production when RB is incorporated into mesoporous silica nanoparticles and irradiated. experimentalbiomedicalresearch.com Furthermore, the quenching of RB's photodynamic effect by sodium azide, a known singlet oxygen scavenger, provides further evidence for the primary role of ¹O₂ in its mechanism of action. experimentalbiomedicalresearch.com
Sonochemical Mechanisms:
Rose Bengal can also be activated by ultrasound in a process known as sonodynamic therapy (SDT). amegroups.orgrsc.org The proposed mechanism involves sonoluminescence, where the collapse of cavitation bubbles produced by ultrasound generates light that can excite the sonosensitizer (RB). nih.gov This excited RB can then generate ROS through pathways similar to those in PDT. rsc.orgnih.gov Another proposed mechanism is that the shear forces generated by ultrasound could directly induce cellular damage. amegroups.org Research has shown that ultrasound can enhance the cytotoxic effects of Rose Bengal through the generation of ROS. rsc.orgusp.br
The following table summarizes the key reactive species generated by Rose Bengal and the methods used for their detection in experimental settings.
| Mechanism | Key Reactive Species | Detection Methods/Probes | References |
| Photochemical (Type II) | Singlet Oxygen (¹O₂) | 1,3-Diphenylisobenzofuran (DPBF) degradation, Singlet Oxygen Sensor Green (SOSG) fluorescence, Time-resolved infrared luminescence | nih.govexperimentalbiomedicalresearch.comasm.org |
| Photochemical (Type I) | Superoxide Anion (O₂⁻), Hydroxyl Radicals (•OH) | Electron Paramagnetic Resonance (EPR) spectroscopy, Specific radical quenchers (e.g., D-mannitol for •OH) | nih.govresearchgate.net |
| Sonochemical | Reactive Oxygen Species (ROS) | Cellular assays demonstrating enhanced cytotoxicity with ultrasound | rsc.orgusp.br |
Investigation of Induced Cellular Response Pathways in Research Cell Lines (e.g., Apoptosis, Necrosis, Autophagy)
Rose bengal (RB), often used as its sodium salt, is a potent photosensitizer that, upon activation, can trigger various cellular death pathways. Its isotopically labeled form, this compound, allows for its use in radiolabeling and tracking studies, while the fundamental cellular responses are dictated by the Rose bengal molecule itself. In preclinical research, a significant focus has been on elucidating the specific mechanisms by which it eliminates targeted cells, particularly cancer cells. The primary pathways initiated are apoptosis, necrosis, and autophagy, often with considerable interplay and dependency on the cell type and experimental conditions.
Upon light activation, a process known as photodynamic therapy (PDT), Rose bengal generates reactive oxygen species (ROS) which induce oxidative stress and damage a wide array of biomolecules, leading to cell death. nih.gov Research on HeLa cervical adenocarcinoma cells using a derivative, Rose bengal acetate (B1210297) (RBAc), in PDT revealed the induction of multiple, time-related cell death mechanisms. nih.gov Apoptosis was identified as the initial and preferred pathway, triggered as early as one hour after treatment through intrinsic mitochondrial pathways. nih.govtandfonline.com This was followed by the activation of other apoptotic signaling cascades, including the extrinsic pathway and both caspase-12-dependent and caspase-independent routes. nih.gov
In addition to apoptosis, autophagy has been identified as another significant cellular response to RB-mediated PDT. nih.gov Autophagy can act as a survival mechanism in some contexts, but in this case, it contributes to the cytotoxic effects. nih.govnih.gov The induction of these multiple pathways ensures cell death even if one or more routes are compromised. nih.gov
Studies across various cancer cell lines have confirmed these findings. In AGS human gastric cancer cells, Rose bengal was shown to dose-dependently inhibit cell growth primarily through the induction of apoptosis. tandfonline.comtandfonline.com At lower concentrations, early apoptosis was the dominant form of cell death, while at higher doses, a significant increase in necrosis was observed. tandfonline.comtandfonline.com This suggests a concentration-dependent switch in the primary death mechanism. Similarly, in MCF-7 breast cancer cells, Rose bengal was found to exert its toxic effects by inducing apoptosis. medchemexpress.com The use of Rose bengal-loaded nanogels on HT-29 colon cancer cells also resulted in a significant induction of apoptosis, with over 70% of the cell population undergoing this programmed cell death pathway. uea.ac.uk
Interestingly, the specific cellular organelles targeted by Rose bengal play a crucial role in initiating these death signals. Research has shown that RBAc-PDT can cause alterations in mitochondrial membranes, a key event in the intrinsic apoptotic pathway. tandfonline.com The process often involves the release of cytochrome c and the activation of caspases, such as caspase-3 and -8. tandfonline.com The signals for cell death can originate from or converge on nearly all intracellular organelles, highlighting the compound's potent and widespread cytotoxic action. nih.gov
The table below summarizes the observed cellular responses induced by Rose Bengal in different research cell lines.
| Cell Line | Compound Form | Induced Pathway(s) | Key Findings |
| HeLa (Cervical Cancer) | Rose Bengal Acetate (RBAc) | Apoptosis, Autophagy | Multiple pathways induced by PDT; apoptosis is the primary early response, followed by autophagy. nih.govtandfonline.com |
| AGS (Gastric Cancer) | Rose Bengal | Apoptosis, Necrosis | Dose-dependent growth inhibition; primarily apoptosis, with necrosis at higher concentrations. tandfonline.comtandfonline.com |
| MCF-7 (Breast Cancer) | Rose Bengal Sodium | Apoptosis | Exerts toxic effects by inducing apoptosis. medchemexpress.com |
| HT-29 (Colon Cancer) | Rose Bengal (in nanogels) | Apoptosis | Nanogel delivery led to over 70% of cells undergoing apoptosis. uea.ac.uk |
| Arabidopsis thaliana (Plant cells) | Rose Bengal | Programmed Cell Death (PCD) | PCD induction requires functional chloroplasts and is distinct from H₂O₂-induced responses. csic.esoup.com |
Mechanistic Studies of Antimicrobial Activity in In Vitro Systems (e.g., Dark Activity, Light-Activated Effects)
Rose bengal sodium exhibits significant antimicrobial properties that are being investigated as an alternative to traditional antibiotics, particularly in the face of rising drug resistance. researchgate.netnih.govnih.gov Its mechanisms of action can be broadly divided into two categories: light-activated effects (photodynamic antimicrobial chemotherapy or PACT) and light-independent "dark" activity. semanticscholar.org
Light-Activated Effects
The primary mechanism of Rose bengal's light-activated antimicrobial activity is through the generation of ROS. rsc.org As an efficient photosensitizer, Rose bengal absorbs light energy (typically in the green spectrum) and transfers it to molecular oxygen, producing highly reactive singlet oxygen (¹O₂) in a Type II photochemical reaction. nih.gov This singlet oxygen is a powerful oxidizing agent that can irreversibly damage essential cellular components of microorganisms, including lipids, proteins, and nucleic acids, leading to cell death. nih.govnih.gov
Studies have shown this mechanism to be effective against a broad spectrum of microbes. rsc.org In Enterococcus faecalis, the photoactivated compound adheres to the bacterial cell surface, increases membrane permeability, and ultimately causes cell lysis. scispace.com Rose bengal is particularly effective against Gram-positive bacteria like Staphylococcus aureus, where it can eradicate cells within minutes of light exposure. nih.govresearchgate.net Its efficacy against Gram-negative bacteria such as Escherichia coli is generally lower, which is attributed to the formidable barrier presented by their outer membrane. nih.govasm.org
A novel approach to enhance this activity involves the addition of potassium iodide (KI). asm.orgasm.org Research has demonstrated that in the presence of KI, the singlet oxygen generated by photoactivated Rose bengal reacts with the iodide anion. asm.orgasm.org This reaction produces other potent, short-lived bactericidal species, including molecular iodine and hydrogen peroxide, dramatically increasing the killing efficacy against both Gram-negative bacteria and fungi like Candida albicans. asm.orgasm.org
Dark Activity
While most potent when illuminated, Rose bengal also possesses inherent antimicrobial activity in the absence of light, often referred to as "dark activity". researchgate.netsemanticscholar.org This activity typically requires higher concentrations of the compound compared to PACT. nih.govsemanticscholar.org The precise mechanisms of dark toxicity are not fully elucidated but are known to be distinct from the light-dependent generation of singlet oxygen. nih.govsemanticscholar.org
One proposed mechanism involves the inhibition of essential bacterial systems. In E. coli, Rose bengal has been shown to inhibit the SecYEG translocon, a crucial protein secretion system. nih.gov By blocking this pathway, it suppresses the secretion of virulence factors, thereby reducing the bacteria's ability to form biofilms, swarm, and resist digestive tract barriers like bile salts and acidic pH. nih.gov Interaction of Rose bengal with bacteria in the dark can lead to membrane damage and leakage of cellular contents. scispace.com
Research has also explored methods to stimulate this dark activity. Excitation using ultrasound at 38 kHz or irradiation with electromagnetic radiofrequency waves (9-12 GHz) has been shown to induce antibacterial effects from Rose bengal in the dark, potentially by transforming the absorbed energy into heat and subsequently exciting the molecule. researchgate.netnih.gov Furthermore, Rose bengal exhibits synergistic effects with certain conventional antibiotics, lowering the minimum inhibitory concentration (MIC) required for both agents to be effective against bacteria like S. aureus. researchgate.netsemanticscholar.org
The table below provides a summary of the mechanistic findings regarding Rose bengal's antimicrobial activity.
| Activity Type | Mechanism | Target Microorganisms | Key Findings |
| Light-Activated | Generation of Reactive Oxygen Species (ROS), primarily singlet oxygen (¹O₂), via a Type II photochemical reaction. rsc.orgnih.gov | Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), Fungi (C. albicans). nih.govasm.org | Highly effective, especially against Gram-positive bacteria. nih.gov Causes membrane permeabilization and cell lysis. scispace.com |
| Light-Activated (Potentiated) | ¹O₂ reacts with potassium iodide (KI) to form additional bactericidal species (molecular iodine, H₂O₂). asm.orgasm.org | E. coli, P. aeruginosa, S. aureus, C. albicans. asm.org | Addition of KI significantly enhances killing of Gram-negative bacteria and fungi. asm.org |
| Dark Activity | Inhibition of the SecYEG protein secretion system; direct membrane damage. scispace.comnih.gov | E. coli, S. aureus. researchgate.netnih.gov | Requires higher concentrations than light-activated effects. semanticscholar.org Reduces biofilm formation and virulence. nih.gov |
| Dark Activity (Stimulated) | Excitation via ultrasound or radiofrequency waves. researchgate.netnih.gov | S. aureus. researchgate.net | External energy sources can trigger antibacterial effects in the absence of light. nih.gov |
Advanced Methodologies and Analytical Techniques in Rose Bengal Sodium I 125 Research
Spectroscopic and Imaging Techniques for Biodistribution and Cellular Studies
The radioactive nature of Iodine-125 (B85253) (I-125) and the inherent fluorescence of the Rose Bengal molecule allow for a multi-modal approach to studying its localization from the whole-organism level down to the subcellular level.
Gamma spectroscopy is a cornerstone for the quantitative assessment of Rose bengal sodium I-125 biodistribution. This technique measures the gamma radiation emitted by the I-125 isotope, allowing for precise quantification of the compound in various tissues and fluids. In typical experimental studies, tissues of interest are harvested at specific time points post-administration, weighed, and their radioactivity is measured using a gamma counter or a scintillation camera. nih.goviaea.org
Clinical and experimental studies have demonstrated the utility of I-125 labeled compounds for quantitative imaging. osti.gov For instance, a technique for the quantitative assessment of liver function involves measuring the uptake of radioiodinated Rose Bengal using a scintillation camera coupled with a digital storage and retrieval system. nih.gov This method provides a direct measurement of parenchymal cell uptake and has shown a strong correlation with histological changes and clinical prognosis. nih.gov The rate of liver uptake, determined by this quantitative imaging, proved to be a more sensitive index of liver dysfunction than conventional biochemical tests. nih.gov
Table 1: Spectroscopic and Imaging Techniques in this compound Research
| Technique | Principle | Application in Rose Bengal I-125 Research | Key Findings/Advantages | Citations |
| Gamma Spectroscopy | Detection of gamma rays emitted from the I-125 nucleus. | Quantitative analysis of biodistribution in tissues and fluids (e.g., liver, blood). | Provides precise quantification of the radiotracer's concentration in bulk tissue samples; sensitive index of organ function. | nih.govosti.gov |
| Autoradiography | A photographic film or digital sensor is exposed by the radiation from the I-125 label within a tissue slice. | High-resolution visualization of tracer distribution in tissues like the liver and kidney at a microscopic level. | Offers superior resolution compared to scintigraphy, enabling localization within specific tissue structures and cell populations. | osti.govresearchgate.netnih.govnih.gov |
| Multiphoton Microscopy | Utilizes the intrinsic fluorescence of the Rose Bengal molecule, excited by near-infrared laser light. | High-resolution, 3D imaging of cellular and subcellular distribution in tissues like skin, without the need for physical sectioning. | Enables correlative studies, linking radioactivity data with high-resolution optical images from the same sample. | nih.govarvojournals.org |
For a higher-resolution understanding of tissue distribution, autoradiography is an indispensable tool. nih.gov This technique provides a detailed visual map of the localization of this compound within tissue architecture. Experimental studies using I-125 Rose Bengal have achieved very high-resolution microautoradiographs in tissues such as the liver and kidneys. osti.gov
The methodology involves placing thin sections of tissue containing the radiolabeled compound in contact with a photographic emulsion or a digital imaging plate. The radiation emitted by the I-125 isotope exposes the film, creating an image that directly corresponds to the areas of tracer accumulation. This has been used effectively to demonstrate the distribution of other I-125 labeled molecules in the liver and kidney, showing dense binding in the kidney cortex and uniform distribution in the liver. nih.gov Whole-body phosphor autoradiography has also been used to provide a comprehensive overview of the biodistribution of I-125 labeled compounds. researchgate.net A key limitation of this technique is that it provides the total concentration of all drug-related radioactive materials and cannot distinguish the parent compound from its metabolites. nih.gov
A significant advantage of Rose Bengal is that it is a fluorescent dye, a property that can be exploited for correlative research. nih.govnih.gov This allows investigators to combine the quantitative and whole-body data from radiometric techniques with high-resolution optical imaging. Multiphoton microscopy, in particular, has been used to visually examine the deposition of Rose Bengal in skin. nih.gov
In such correlative studies, the biodistribution and concentration can first be determined using gamma counting and autoradiography. Subsequently, the same or parallel tissue samples can be analyzed using multiphoton or confocal fluorescence microscopy to visualize the compound's location at a cellular or even subcellular level. nih.govuni-regensburg.de This integration is powerful, as it links quantitative data on organ accumulation with direct visual evidence of the compound's interaction with specific cell types or structures. For instance, research on topical Rose Bengal formulations used High-Performance Liquid Chromatography (HPLC) for quantification and cross-compared the results with multiphoton microscopy images of skin deposition. nih.gov
Chromatographic Approaches for Quantitative Analysis and Purity Assessment in Research
Chromatographic methods are essential for ensuring the quality of this compound and for studying its behavior in biological systems. These techniques separate molecules based on their physical and chemical properties, making them ideal for purity assessment and metabolic analysis.
The radiochemical purity (RCP) of any radiopharmaceutical is critical, and rapid, reliable methods for its assessment are necessary. Research has led to the development of rapid, miniaturized chromatographic systems specifically to determine the labeling efficiency and purity of iodinated radiopharmaceuticals, including I-131 Rose Bengal and other I-125 labeled agents. researchgate.netresearchgate.net These systems are easy to use and can be readily incorporated into routine quality control programs. researchgate.net
One such system consists of specific, color-coded, and miniaturized chromatography strips, such as Whatman paper, silica (B1680970) gel instant thin-layer chromatography (ITLC), and silicic acid ITLC. researchgate.netresearchgate.net A small sample (e.g., 5 µL) is applied to the strip, which is then developed using an appropriate solvent system. researchgate.net The separation of the labeled Rose Bengal from potential impurities like free radioiodide allows for an accurate determination of the radiochemical purity. researchgate.net These miniaturized techniques have shown high efficacy in RCP evaluation, comparable to conventional methods. researchgate.netnih.gov
Table 2: Example of a Miniaturized Chromatographic System for Iodinated Radiopharmaceuticals
| Component | Description | Purpose | Citations |
| Stationary Phases | Whatman 31ET paper chromatography strips; Silica gel ITLC strips; Silicic acid ITLC strips. | Provide different separation media to resolve the labeled compound from various potential impurities. | researchgate.netresearchgate.netresearchgate.net |
| Mobile Phases (Solvents) | Chloroform (B151607):glacial acetic acid (1.00:0.05 v/v); Absolute methanol; 0.9% sodium chloride. | Solvents are selected to mobilize components differently on the stationary phase, achieving separation. | researchgate.netresearchgate.net |
| Procedure | A small volume of the this compound solution is spotted on a miniaturized strip, which is then developed in a chosen solvent. The distribution of radioactivity along the strip is measured to calculate purity. | To rapidly and efficiently separate the intact radiolabeled compound from unbound Iodine-125 and other radiochemical impurities. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the quantitative analysis of Rose Bengal and for investigating its metabolic fate. researchgate.net An analytical method using HPLC coupled with a fluorescence detector (HPLC-FLD) has been validated for the quantification of Rose Bengal. nih.gov
In the context of metabolic profiling, HPLC is used to separate the parent this compound from any metabolites that may have formed in a biological system. europa.euuiowa.edu Samples such as plasma, urine, or tissue homogenates collected over time can be analyzed. By using a radioactivity detector in-line with the HPLC system, any peaks corresponding to radiolabeled metabolites can be identified and quantified. This allows researchers to understand the rate and extent of biotransformation of the parent compound. While commercial preparations of Rose Bengal may contain impurities from the manufacturing process, HPLC can effectively separate these various components, which is critical for accurate metabolic studies. akjournals.com
Computational and Molecular Modeling for Ligand-Biological Target Interactions
Computational and molecular modeling techniques have become indispensable tools in the detailed investigation of this compound at the atomic level. These methodologies provide profound insights into its interactions with biological targets and the fundamental mechanisms governing its photochemical behavior. By simulating molecular motion and calculating electronic properties, researchers can elucidate dynamic binding processes and predict reactivity, complementing experimental findings and guiding further research.
Molecular Dynamics Simulations of Binding Dynamics with Proteins and Peptides
Molecular dynamics (MD) simulations offer a powerful lens to examine the complex and dynamic interactions between Rose Bengal (RB) and biomolecules such as proteins and peptides. These simulations model the movement of atoms over time, providing a detailed picture of binding events, conformational changes, and the thermodynamic forces driving these interactions.
Research employing MD simulations has provided significant insights into the binding of Rose Bengal to collagen-like peptides (CLPs). nih.gov These studies have revealed that the binding process is intricate, involving both monomeric and aggregated forms of the dye interacting with the protein chains. nih.gov A key finding from these simulations is the dominant role of electrostatic interactions in the binding process. nih.govekb.eg Specifically, ionic interactions between the negatively charged Rose Bengal molecule and protonated amino groups on the peptide, such as those at the N-terminus and on lysine (B10760008) side chains, are the primary drivers of the association. nih.govnih.gov This is consistent with experimental observations that show Rose Bengal binds effectively to both triple-helical and single-chain collagen. nih.govekb.eg
Free-energy calculations derived from MD simulations have quantified the strength of these interactions. The binding free energy for Rose Bengal with a CLP has been determined to be in the range of -3 to -5.7 kcal/mol. nih.govekb.eg Furthermore, simulations have shown that at higher concentrations, a significant number of Rose Bengal molecules, approximately 16 ± 3, can bind to a single assembled peptide triple helix, often in the form of aggregates. nih.govnih.gov This computational finding aligns with spectroscopic evidence suggesting that Rose Bengal aggregates are present when bound to collagen. nih.gov
The interaction with specific amino acid residues has also been a focus of MD studies. For instance, simulations have highlighted the formation of hydrogen bonds and salt bridges between Rose Bengal and positively charged amino acids like lysine and arginine within collagen-like peptides, which helps to stabilize the complex. bohrium.com These simulations suggest that the dye can generate an electrostatic interaction with residues like Lys10, with a donor-acceptor distance of about 2.8 Å, potentially creating a low-barrier electron transfer pseudo-state that could precede the formation of crosslinks. bohrium.com
Table 1: Molecular Dynamics Simulation Findings for Rose Bengal-Peptide Interactions
| Parameter | Finding | Source |
|---|---|---|
| Primary Interaction Type | Electrostatic interactions | nih.govekb.eg |
| Key Amino Acid Residues | Positively charged groups (N-terminus, Lysine, Arginine) | nih.govnih.govbohrium.com |
| Binding Free Energy Range | -3 to -5.7 kcal/mol | nih.govekb.eg |
| Maximum Bound Molecules | 16 ± 3 per peptide triple helix | nih.govnih.gov |
| Interaction with Lys10 | Donor-acceptor distance of ~2.8 Å | bohrium.com |
Quantum Chemical Calculations for Photochemical Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal for predicting and understanding the photochemical reactivity of Rose Bengal. These methods allow for the calculation of electronic structure, excited state energies, and molecular orbitals, which are fundamental to its function as a photosensitizer.
DFT and TD-DFT calculations have been employed to unravel the mechanisms of quenching of the triplet excited state of Rose Bengal. nih.govacs.org These studies provide computational evidence for the involvement of exciplexes—excited-state complexes formed between Rose Bengal and a quenching molecule—in the photochemical process. nih.gov The calculations help to understand how factors like the physical distance and electronic coupling between Rose Bengal and a quencher influence the quantum yield of radical ion formation. nih.govacs.org For these complex calculations involving heavy iodine atoms, a balance between computational cost and accuracy is achieved by using basis sets like 6-31+G(d) for most atoms, while employing pseudopotentials such as LANL2DZ for the iodine atoms. nih.govacs.org
These computational approaches are also used to predict key photophysical properties. For example, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand electronic transitions. ekb.eg TD-DFT can be used to calculate the energies of the first singlet and triplet excited states, which are crucial for predicting photochemical behavior. nih.govacs.org One study reported a calculated gap energy of 3.342 eV between the triplet excited and singlet ground state for Rose Bengal, which is sufficient for the generation of singlet oxygen. emerginginvestigators.org
Furthermore, quantum chemical calculations can model how the environment, such as the solvent, affects photochemical properties. Theoretical models can help explain experimental observations, like the shift in absorption spectra when Rose Bengal is in different solvents or bound to a protein. nih.govinstras.com For instance, the triplet quantum yield of Rose Bengal is known to be high (around 0.75), and quantum chemistry provides the tools to understand the electronic factors, such as spin-orbit coupling enhanced by the heavy iodine atoms, that favor intersystem crossing to the reactive triplet state. nih.govnih.gov
In the context of specific reactions, DFT/TDDFT calculations have been used to model the photocatalytic reduction of CO2 by Rose Bengal, revealing the role of excited-state hydrogen bonding in the catalytic cycle. rsc.org These calculations can identify rate-limiting steps and provide a molecular-level understanding of the structure-activity relationship. rsc.org
Table 2: Predicted Photochemical Properties of Rose Bengal from Quantum Chemical Calculations
| Property | Computational Method | Predicted Value/Insight | Source |
|---|---|---|---|
| Excited State Quenching | DFT/TD-DFT | Involvement of exciplexes in quenching mechanism | nih.govacs.org |
| Excited State Energy Gap | TD-DFT | 3.342 eV (Triplet-Singlet) | emerginginvestigators.org |
| Photocatalysis Mechanism | DFT/TD-DFT | Modeled hydrogen-bonded complex in CO2 reduction | rsc.org |
| Intersystem Crossing | N/A | High triplet quantum yield (ΦT ≈ 0.75) explained by heavy-atom effect | nih.govinstras.com |
| Basis Set for Iodine | DFT/TD-DFT | LANL2DZ pseudopotential | nih.govacs.org |
Molecular Interactions and Biological Fate Research
Binding Dynamics with Biological Macromolecules and Cellular Components
The behavior and distribution of Rose Bengal Sodium I-125 in a biological system are critically influenced by its interactions with endogenous macromolecules. Research has focused on its binding to transport proteins and structural components of the extracellular matrix, which dictates its bioavailability and localization.
This compound exhibits a high affinity for serum albumins, the primary transport proteins in the bloodstream. This binding is a crucial determinant of the compound's pharmacokinetic profile. Studies using spectroscopic and molecular docking techniques have elucidated the specifics of this interaction, particularly with Human Serum Albumin (HSA).
Research indicates that Rose Bengal binds to HSA at multiple sites, with a notable affinity for Drug Site 1 (DS1), Drug Site 3 (DS3), and Fatty Acid site 6 (FA6). mdpi.com The interaction is predominantly driven by hydrophobic effects. mdpi.com The association constant (Ka) for the Rose Bengal-HSA complex has been determined to be approximately 3.90 × 10⁵ M⁻¹, with a binding stoichiometry of up to six molecules of Rose Bengal per one molecule of HSA. mdpi.com This extensive binding to albumin means that a significant fraction of the compound is protein-bound in circulation, influencing its hepatic uptake. Investigations into its hepatic transport have shown that the concentration of free, unbound dye is insufficient to account for the observed rate of removal by the liver, suggesting a surface-mediated dissociation mechanism at the hepatocyte level that enhances its uptake.
Studies have also explored its binding to other proteins, revealing varying degrees of interaction. The dissociation constants (Kd) for Rose Bengal with several non-mucin proteins have been quantified, demonstrating the strongest binding to albumin. snmjournals.org
| Protein | Binding Site(s) | Association Constant (Ka) | Dissociation Constant (Kd) | Stoichiometry (Ligand:Protein) | Primary Interaction Type |
|---|---|---|---|---|---|
| Human Serum Albumin (HSA) | DS1, DS3, FA6 mdpi.com | 3.90 × 10⁵ M⁻¹ mdpi.com | 1.2 x 10⁻⁷ M snmjournals.org | 6:1 mdpi.com | Hydrophobic mdpi.com |
| Transferrin | Data Not Available | Data Not Available | 3.6 x 10⁻⁷ M snmjournals.org | Data Not Available | Data Not Available |
| Lactoferrin | Data Not Available | Data Not Available | 3.9 x 10⁻⁷ M snmjournals.org | Data Not Available | Data Not Available |
The interaction between this compound and components of the extracellular matrix (ECM) is fundamental to its application in tissue-level research. Collagen, the most abundant structural protein in the ECM, has been a primary focus of these binding studies. acs.orgnih.gov
Molecular dynamics simulations and isothermal titration calorimetry have shown that the binding of Rose Bengal to collagen is a complex process dominated by electrostatic interactions. acs.orgnih.govresearchgate.net The negatively charged groups on the Rose Bengal molecule interact favorably with positively charged amino groups on collagen, particularly near the N-terminus and on lysine (B10760008) side chains. nih.govresearchgate.net This interaction is strong, with a calculated binding free energy ranging from -5.7 to -3 kcal/mol. nih.govresearchgate.net Research has demonstrated that Rose Bengal binds effectively to both the native, triple-helical form of collagen and to thermally denatured single-chain collagen, indicating the triple-helical structure is not a strict requirement for binding. acs.orgnih.gov At higher concentrations, Rose Bengal can form aggregates that bind to the collagen surface, with a maximum of approximately 16 dye molecules bound per collagen-like peptide. nih.govresearchgate.net
| Parameter | Finding | Method/Observation |
|---|---|---|
| Primary Driving Force | Electrostatic interactions nih.govresearchgate.net | Molecular Dynamics Simulations |
| Binding Free Energy | -3 to -5.7 kcal/mol nih.govresearchgate.net | Free-Energy Calculations |
| Key Interaction Sites | Protonated amino groups (N-terminus, Lysine) nih.govresearchgate.net | Molecular Dynamics Simulations |
| Maximum Binding Capacity | ~16 molecules per peptide nih.govresearchgate.net | Isothermal Titration Calorimetry |
| Effect of Collagen Structure | Binds to both triple helical and single-stranded collagen acs.orgnih.gov | Absorption Spectroscopy |
Metabolic Pathways and Biotransformation in Experimental Organisms
Following administration in research models, this compound undergoes metabolic processes that alter its structure and contribute to its clearance from the body. Key among these is the process of deiodination.
The carbon-iodine bond in the Rose Bengal molecule is subject to cleavage in vivo, a process known as deiodination. snmjournals.org This metabolic step is significant as it releases the radioactive I-125 label from the parent molecule. In vitro studies using liver and muscle tissue preparations have demonstrated that this deiodination occurs enzymatically. nih.gov In vivo research corroborates these findings, showing instability of the radioiodine label, which is indicative of metabolic deiodination. snmjournals.org The clearance of the released radioiodide is reflected in urinary excretion, which has been measured to be approximately 2% of the total administered radioactivity within 24 hours in human subjects. snmjournals.org
The primary metabolic transformation identified for Rose Bengal is dehalogenation. Photochemical studies under low-oxygen conditions have identified the formation of a product with a distinct absorption maximum at 510 nm. acs.orgnih.govresearchgate.net This species is presumed to be a dehalogenated metabolite of Rose Bengal, formed via electron transfer. nih.govresearchgate.net While this provides insight into a potential biotransformation pathway, comprehensive in vivo studies to isolate and characterize a full profile of metabolites and assess their specific biological activities have not been extensively reported. The biological significance of these partially dehalogenated derivatives remains an area for further investigation.
Influence of Physiological Environment on Compound Stability and Activity in Research Models
The stability and activity of this compound are influenced by various factors within the physiological environment, such as pH and temperature. These parameters can affect the compound's chemical integrity, aggregation state, and its interaction with biological targets.
Rose Bengal's chemical structure is stable under typical physiological conditions. In aqueous solutions at a neutral pH of 7.0, the compound exhibits a characteristic absorption maximum at 550 nm with a shoulder at 525 nm. acs.orgnih.gov The compound's charge state is pH-dependent due to its acid dissociation constant (pKa) of 4.7. mdpi.com At physiological pH (~7.4), the molecule is negatively charged, which facilitates the electrostatic interactions crucial for its binding to proteins like collagen. nih.govmdpi.com
The stability of the compound over time has been assessed under various storage conditions. In aqueous solution at its natural pH, Rose Bengal is stable for up to 40 days when stored in the dark at either refrigerated (10°C) or room temperatures (approx. 25°C). researchgate.net Post-irradiation, the compound also shows fair stability, maintaining its absorbance characteristics for over 20 days when stored in the dark. researchgate.net However, its photochemical reactivity is substantially influenced by its environment. For instance, when bound to collagen, Rose Bengal exhibits a reduced rate of photodegradation compared to when it is in a free solution. acs.org This suggests that binding to macromolecules in a tissue-like environment can confer a degree of stability against photochemical breakdown. acs.org
pH and Redox Environment Effects on Radiotracer Integrity
The stability and integrity of this compound are paramount for its function as a radiotracer, and these properties are significantly influenced by the local chemical environment, specifically pH and redox conditions. The radiochemical purity of the tracer is a critical factor, as the presence of free iodide can lead to undesirable accumulation in tissues like the thyroid. nih.gov
Studies on Rose Bengal have shown that its chemical structure and photochemical behavior are sensitive to environmental factors. The molecule's stability is pH-dependent; it is reported to be relatively stable in a neutral medium but can degrade in acidic or alkaline conditions. akjournals.com The optimal pH for the radioiodination process itself has been found to be around 5.5, which yields a high percentage of successful labeling. akjournals.com The storage of the radiolabeled compound is also critical, as radiolytic effects can lead to the liberation of free I-125 over time. akjournals.com The addition of preservatives such as benzyl (B1604629) alcohol has been shown to have a protective effect, minimizing the increase of ionic I-125 during storage. akjournals.com
The redox environment, particularly the presence of oxygen and electron donors, plays a crucial role in the integrity of the Rose Bengal molecule. In a tissue-like environment with low oxygen concentrations, Rose Bengal can undergo photodegradation, likely through electron transfer from certain amino acids like arginine. nih.govacs.org This process can result in the formation of a deiodinated product, which would compromise the radiotracer by cleaving the I-125 from the parent molecule. nih.govresearchgate.net This dehalogenation is significant as it demonstrates a mechanism by which the local redox environment within tissues could directly impact the integrity of this compound. acs.org
| Factor | Observation | Impact on Radiotracer Integrity | Reference |
|---|---|---|---|
| pH | Relatively stable in neutral medium; degradation can occur in acidic or alkaline conditions. Optimal labeling pH is ~5.5. | Deviations from neutral pH during storage or in vivo could potentially increase degradation and release of free I-125. | akjournals.comakjournals.com |
| Redox (Low Oxygen) | In the presence of electron donors (e.g., arginine), photodegradation can occur. | Can lead to dehalogenation (loss of I-125), compromising the tracer's function. | nih.govacs.org |
| Storage | Ionic I-125 can increase over time due to radiolytic effects. | Decreases radiochemical purity. Benzyl alcohol can act as a stabilizer. | akjournals.com |
Impact of Protein Binding on Biodistribution and Cellular Activity
The biological fate and efficacy of this compound are intrinsically linked to its interactions with proteins. Upon entering a biological system, the radiotracer readily binds to various proteins, most notably Human Serum Albumin (HSA) and collagen, which profoundly influences its distribution throughout the body and its activity at the cellular level. nih.govnih.gov
Protein Binding: Rose bengal exhibits a high affinity for Human Serum Albumin, the most abundant protein in blood plasma. nih.govmdpi.com This binding is significant, with studies showing that at low concentrations, over 90% of the dye is associated with HSA. nih.gov The interaction is characterized by a high association constant, in the order of 3.90 ± 0.08 × 10⁵ M⁻¹. mdpi.com Research has identified specific binding sites on the HSA molecule, including drug site 1 (DS1), drug site 3 (DS3), and fatty acid site 6 (FA6), with distinct binding energies for each site. mdpi.com
Beyond HSA, Rose Bengal also binds effectively to structural proteins like collagen. nih.govacs.orgacs.org This interaction is dominated by electrostatic forces between the negatively charged Rose Bengal molecule and positively charged amino acid residues (like lysine and arginine) on the collagen fibers. nih.govmdpi.com This binding occurs on both triple-helical and single-stranded collagen, indicating the interaction is not dependent on the protein's quaternary structure. acs.orgnih.gov
| Protein | Binding Site(s) | Binding Free Energy / Affinity | Key Interaction Type | Reference |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | DS1, DS3, FA6 | -52.13 to -67.55 kcal mol⁻¹ | Hydrophobic and electrostatic | mdpi.com |
| Collagen | N-terminus, Lysine side chains | -3 to -5.7 kcal/mol | Electrostatic | acs.orgnih.gov |
Biodistribution: The extensive binding of this compound to plasma proteins, particularly albumin, is a key determinant of its biodistribution. This protein binding influences the circulatory half-life and tissue penetration of the radiotracer. In vivo studies in mice have demonstrated that radioiodinated Rose Bengal shows selective and significant accumulation in the liver compared to other organs. researchgate.net This hepatic uptake is characteristic of the molecule and is the basis for its historical use as a liver function diagnostic agent. akjournals.com The distribution pattern shows lower concentrations in other major organs such as the kidneys, spleen, and lungs, with minimal accumulation in the brain, reflecting its inability to cross the blood-brain barrier. researchgate.net
| Organ/Tissue | 0.25 hr | 2 hr | 24 hr |
|---|---|---|---|
| Blood | 10.5 ± 1.2 | 4.1 ± 0.5 | 0.8 ± 0.1 |
| Liver | 15.2 ± 1.8 | 12.5 ± 1.5 | 3.2 ± 0.4 |
| Kidney | 3.1 ± 0.4 | 2.5 ± 0.3 | 1.1 ± 0.1 |
| Spleen | 1.8 ± 0.2 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Lungs | 2.5 ± 0.3 | 1.9 ± 0.2 | 0.7 ± 0.1 |
| Stomach | 1.1 ± 0.1 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| Intestine | 2.2 ± 0.3 | 3.5 ± 0.4 | 2.1 ± 0.3 |
Cellular Activity: The cellular activity of Rose Bengal is directly influenced by its protein interactions. While binding to serum albumin may limit its immediate availability for cellular uptake, its interaction with cellular components is a prerequisite for its biological effects. Once internalized by cells, Rose Bengal's photodynamic action is initiated. This process is dependent on its binding to intracellular components. The binding of Rose Bengal to proteins can alter its photochemical properties; for instance, association with HSA results in a different excited-state behavior compared to the molecule in an aqueous solution. nih.gov This modulation of its photophysical properties upon binding is crucial for its function in applications such as photodynamic therapy, where the generation of singlet oxygen and other reactive oxygen species is the desired outcome.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Radiotracers Based on the Rose Bengal Scaffold
The inherent chemical structure of Rose Bengal presents a versatile platform for the development of novel radiotracers. Its xanthene core, adorned with chlorine and iodine atoms, can be strategically modified to alter its pharmacokinetic and targeting properties. This has spurred research into creating new molecules that retain the favorable imaging characteristics of Iodine-125 (B85253) while introducing enhanced functionalities.
One promising approach involves the synthesis of amphiphilic derivatives of Rose Bengal. By adjusting the hydrophilic-lipophilic balance, researchers aim to improve cellular uptake and intracellular retention of the radiotracer. For instance, the creation of more lipophilic analogues could facilitate easier passage through cell membranes, potentially leading to better visualization of intracellular targets. Conversely, enhancing hydrophilicity might alter blood clearance rates and biodistribution profiles, enabling imaging of different organ systems with greater clarity.
Furthermore, the Rose Bengal scaffold is being explored for the development of targeted radiotracers. This involves conjugating the Rose Bengal molecule to ligands that have a high affinity for specific biological targets, such as receptors or antigens that are overexpressed on the surface of cancer cells. This targeted approach could lead to more precise diagnostic imaging and pave the way for theranostic applications, where the same molecular scaffold can be used for both diagnosis (with I-125) and therapy (with a therapeutic radioisotope).
| Derivative Type | Rationale for Development | Potential Imaging Application |
| Amphiphilic Derivatives | Improved cellular uptake and retention | Enhanced tumor imaging, intracellular process tracking |
| Targeted Ligand Conjugates | Specific binding to cancer cell receptors | Precision oncology imaging, receptor mapping |
| PEGylated Analogs | Modified pharmacokinetic properties | Prolonged blood circulation for improved tumor accumulation |
Exploration of Novel Preclinical Applications Beyond Current Paradigms
The historical use of Rose Bengal I-125 has been predominantly centered on the assessment of liver function. nih.govsemanticscholar.orgnih.gov However, the evolving understanding of its biological interactions is opening doors to novel preclinical applications that extend far beyond hepatobiliary imaging.
A significant area of emerging interest is in the field of oncology. The non-radioactive form of Rose Bengal has demonstrated considerable efficacy in photodynamic and sonodynamic therapies, where it generates reactive oxygen species to induce cancer cell death. rsc.orgrsc.orgresearchgate.net This has led to the hypothesis that Rose Bengal I-125 could serve as a valuable tool in cancer theranostics. nih.govnih.gov Preclinical studies are being conceptualized to investigate its use as an imaging agent to identify tumors that are amenable to such therapies. By visualizing the biodistribution and tumor accumulation of Rose Bengal I-125, clinicians could potentially predict the efficacy of subsequent treatment with the non-radioactive compound.
Another novel application lies in the study of cellular transport mechanisms. The distinct chemical properties of Rose Bengal make it a substrate for various organic anion-transporting polypeptides (OATPs). Investigating the uptake and efflux of Rose Bengal I-125 in different cell lines and animal models could provide valuable insights into the function and dysfunction of these transporters in various disease states. This could have implications for understanding drug resistance and for the development of new therapeutic strategies that modulate transporter activity.
| Preclinical Application | Scientific Rationale | Potential Impact |
| Oncology Imaging | Correlation between tracer uptake and photodynamic/sonodynamic therapy response | Patient selection for targeted cancer therapies |
| Theranostics | Combining diagnostic imaging (I-125) with potential therapeutic applications | Personalized medicine approaches in oncology |
| Cellular Transport Studies | Substrate for organic anion-transporting polypeptides (OATPs) | Understanding drug resistance mechanisms and transporter-related diseases |
Unexplored Research Questions in Radiopharmaceutical Sciences and Experimental Biology
Despite the renewed interest in Rose Bengal Sodium I-125, several fundamental questions remain unanswered, presenting exciting opportunities for future research in radiopharmaceutical sciences and experimental biology.
A key unexplored area is the detailed investigation of the radiobiological effects of I-125 when incorporated into the Rose Bengal molecule at a subcellular level. Iodine-125 decays via electron capture, leading to the emission of a cascade of low-energy Auger electrons. These electrons have a very short range but high linear energy transfer, making them highly cytotoxic when in close proximity to sensitive cellular structures like DNA. Understanding the precise localization of Rose Bengal I-125 within the cell and the resulting microdosimetric effects is crucial for accurately assessing its potential as a therapeutic agent and for ensuring its safety in diagnostic applications.
Another significant research gap is the lack of comprehensive studies on the metabolism of radioiodinated Rose Bengal. While its hepatic uptake and biliary excretion are known, the full metabolic fate of the compound, including potential deiodination and the formation of radiolabeled metabolites, has not been thoroughly characterized. Such studies are essential for a complete understanding of its in vivo behavior and for the accurate interpretation of imaging data.
Finally, the potential for using the Rose Bengal scaffold to develop radiotracers for non-oncological applications remains largely unexplored. For instance, its interaction with various proteins and biological macromolecules could be leveraged to design imaging agents for neurodegenerative diseases, cardiovascular disorders, or inflammatory conditions. Future research should focus on identifying new biological targets for Rose Bengal derivatives and on developing and validating novel radiotracers for a broader range of diseases.
| Research Question | Discipline | Significance |
| What are the subcellular localization and radiobiological effects of Rose Bengal I-125? | Radiobiology, Radiopharmaceutical Chemistry | To assess its therapeutic potential and ensure diagnostic safety. |
| What is the complete metabolic pathway of radioiodinated Rose Bengal in vivo? | Pharmacology, Nuclear Medicine | To improve the accuracy of imaging interpretation and understand potential toxicities. |
| Can the Rose Bengal scaffold be adapted for developing radiotracers for non-oncological diseases? | Medicinal Chemistry, Experimental Biology | To expand the diagnostic utility of this versatile molecule beyond its current applications. |
Q & A
How can researchers structure discussions to highlight unresolved questions and future directions in this compound studies?
- Methodological Answer :
- Limitations section : Explicitly state assay sensitivity limits (e.g., minimum detectable activity).
- Triangulation : Compare findings with non-radioactive methods (e.g., fluorescence quenching) to identify methodological biases.
- Future work : Propose mutant cell lines (e.g., receptor knockouts) or advanced imaging (SPECT/CT) to resolve mechanistic uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
